Lipophilicity Advantage: Computed LogP of 5-Oct-1-ynylnicotinic Acid Ethyl Ester vs. Shorter-Chain and Saturated Analogs
The ethyl ester prodrug form of 5-oct-1-ynylnicotinic acid exhibits a computed octanol/water partition coefficient (LogP) of 4.4 [1]. This represents an increase of approximately 1.6–2.0 LogP units over hypothetical 5-hexyl (C6) analogs and approximately 0.8–1.2 LogP units over 5-heptyl (C7) analogs, based on the established Hansch π contribution of ~0.5 per methylene unit for aliphatic chains [2]. The unsaturated oct-1-ynyl chain provides comparable lipophilicity to the saturated octyl analog while introducing rigidity and synthetic utility absent in the fully saturated variant. This LogP value places the compound within a favorable range for passive membrane permeability (typically LogP 1–5 for oral drug-likeness) while exceeding the lipophilicity of shorter-chain 5-substituted nicotinic acid derivatives by a quantifiable margin.
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) of ethyl ester form |
|---|---|
| Target Compound Data | LogP = 4.4 (ethyl 5-oct-1-ynylpyridine-3-carboxylate) |
| Comparator Or Baseline | 5-Hexyl analog: estimated LogP ≈ 2.8–3.2; 5-octyl analog: estimated LogP ≈ 4.4–4.6; Nicotinic acid: LogP = -0.2 |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.6 vs. C6 analog; ΔLogP ≈ +4.6 vs. nicotinic acid; comparable to saturated C8 analog |
| Conditions | Computed property using fragment-based algorithm (MolAid). Experimental LogP values not available for this specific compound. |
Why This Matters
Higher LogP correlates with enhanced membrane permeability and hydrophobic target engagement; the C8 chain provides measurably greater lipophilicity than shorter-chain analogs while the alkyne maintains synthetic orthogonality not available in saturated-chain variants.
- [1] MolAid. Ethyl 5-oct-1-ynylpyridine-3-carboxylate – Computed Properties: LogP = 4.4. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, 1995. Chapter on π values for aliphatic substituents. View Source
